
4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C12H11BrCl2N2. It has a molecular weight of 334.04 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride” consists of a pyridine ring attached to an aniline ring via a methylene bridge. The aniline ring carries a bromo and a chloro substituent .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties like boiling point, melting point, solubility, etc., are not specified in the available resources .Applications De Recherche Scientifique
Selective Monobromination of Aniline Derivatives
- Aniline derivatives, including compounds similar to 4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride, have been used in selective bromination processes. A study by Onaka & Izumi (1984) showed that aniline is selectively brominated using molecular bromine adsorbed on zeolite 5A, which is relevant for the synthesis of monobromoanilines, a process potentially applicable to the compound (Onaka & Izumi, 1984).
Coordination Polymers in Nanostructure Synthesis
- Hajiashrafi, Morsali, & Kubicki (2015) explored the synthesis of Cd(II) and Hg(II) coordination polymers containing 4-halo-N-(pyridin-4-ylmethylene)aniline ligands. These polymers, synthesized through both conventional and sonochemical methods, are crucial in the context of nano-supramolecular assembly (Hajiashrafi et al., 2015).
Corrosion Inhibition Studies
- Fernandes et al. (2019) investigated the corrosion inhibition properties of a similar compound, 4-chloro-N-(pyridin-2-ylmethyl)aniline, in acid medium for mild steel. This study reveals the potential of such compounds as effective corrosion inhibitors, which may be extended to the compound (Fernandes et al., 2019).
Crystal Engineering and Supramolecular Synthons
- Zaman, Tomura, & Yamashita (2001) researched anilic acids and dipyridyl compounds for crystal engineering, involving structures similar to 4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride. These studies are pivotal in understanding the formation of supramolecular architectures through hydrogen bonding (Zaman et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2.ClH/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9;/h1-7,16H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMAGIWSTWTKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC(=C(C=C2)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2662400.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2662402.png)
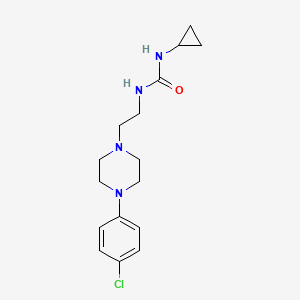
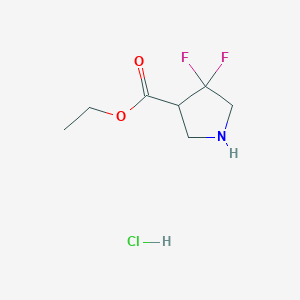
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2662406.png)
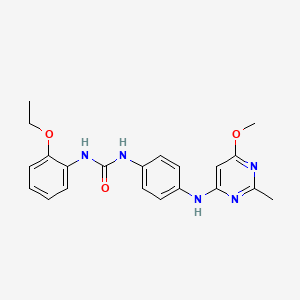
![2-[(3-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662411.png)
![N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2662412.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2662415.png)
![3-[(4-Ethyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2662416.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea](/img/structure/B2662417.png)
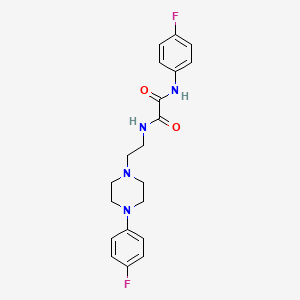
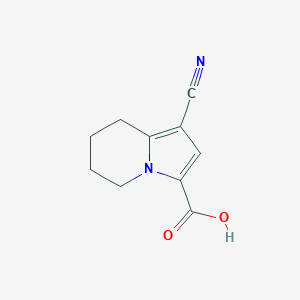
![methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2662423.png)